Narciclasine
Overview
Description
Narciclasine is an isocarbostyril alkaloid found in the Amaryllidaceae family of flowering plants, particularly in the Narcissus genus, which includes daffodils and jonquils . It was first isolated in 1967 by Giovanni Ceriotti, Luigi Spandrio, and Annivale Gazzaniga from Narcissus varieties . This compound is known for its potential antitumor properties and its ability to inhibit cell division .
Mechanism of Action
Biochemical Pathways
NCS affects multiple biochemical pathways. It inhibits the activity of Topo I, leading to the inability to release the base tension during the DNA replication process, which eventually leads to cell death . NCS also modulates the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, greatly increasing GTPase RhoA activity and inducing actin stress fiber formation .
Pharmacokinetics
Concentrations as high as 250 nm of ncs were readily achievable in murine pharmacokinetics studies , indicating the presence of a significant therapeutic window.
Result of Action
NCS exhibits a potent anti-proliferation effect in various cancer cells . It arrests the cell cycle at the G2/M phase and induces cell apoptosis . NCS also decreases the expression of MYC and its direct target genes .
Action Environment
The action of NCS can be influenced by environmental factors. For instance, in Arabidopsis root cells, hormones and H2O2 are important regulators of NCS signaling . The ROS- and plant hormone-regulated stress responses are key early events of NCS signaling in these cells .
Biochemical Analysis
Biochemical Properties
Narciclasine has been identified as a novel inhibitor of topoisomerase I (topo I), an essential nuclear enzyme involved in correcting topological DNA errors and maintaining DNA integrity . It inhibits topo I activity and reverses its unwinding effect on p-HOT DNA substrate . It does not have an obvious effect on topo II activity .
Cellular Effects
This compound exhibits a potent anti-proliferation effect in various cancer cells . It arrests the cell cycle at the G2/M phase and induces cell apoptosis . In Arabidopsis root tips, this compound inhibits cell division and affects cell differentiation in a concentration-dependent manner . It also reduces the abundance of PIN and AUX1 proteins at the plasma membrane (PM), affecting auxin transport .
Molecular Mechanism
The molecular mechanism of this compound’s inhibition of topo I does not involve stabilizing topo-DNA covalent complexes in cells, indicating that this compound is not a topo I poison . A blind docking result suggests that this compound could bind to topo I, suggesting that this compound might be a topo I suppressor .
Temporal Effects in Laboratory Settings
This compound’s effects on cell division in Arabidopsis root tips and its effects on cell differentiation are concentration-dependent . At low concentrations, this compound preferentially targets mitotic cell cycle specific/cyclin complexes, whereas at high concentrations, it stimulates the accumulation of Kip-related proteins .
Dosage Effects in Animal Models
In a murine peritonitis model, this compound reduced leukocyte infiltration, proinflammatory cytokine expression, and inflammation-associated abdominal pain . It also decreased rolling and blocked adhesion and transmigration of leukocytes .
Metabolic Pathways
This compound activates the AMP-dependent protein kinase (AMPK) signaling pathway, which plays a crucial role in maintaining energy homeostasis, in skeletal muscle . In cultured muscle cells, this compound increases mitochondrial membrane potential and reduces the production of reactive oxygen species .
Transport and Distribution
This compound affects the subcellular trafficking of PIN and AUX1 proteins in Arabidopsis roots . It induces the intracellular accumulation of auxin transporters, including PIN2, PIN3, PIN4, PIN7, and AUX1 .
Subcellular Localization
This compound affects the subcellular localization of PIN and AUX1 proteins in Arabidopsis roots . It induces the intracellular accumulation of these auxin transporters . This effect on subcellular trafficking is associated with the depolymerization of the actin cytoskeleton .
Preparation Methods
Narciclasine can be extracted from the bulbs of Narcissus tazetta . The preparation of unnatural derivatives of this compound is generally arduous and requires unique approaches for each derivative . One method involves protecting natural this compound and converting it to its C-1 enol derivative using a novel semi-synthetic route .
Chemical Reactions Analysis
Narciclasine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate substitution reactions. Major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Narciclasine has a broad range of scientific research applications:
Chemistry: This compound is studied for its unique chemical properties and potential to form various derivatives.
Biology: It plays a role in plant growth modulation and stress responses in plants.
Medicine: This compound exhibits potent antitumor activity, particularly against glioblastoma multiforme and primary effusion lymphoma It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells.
Comparison with Similar Compounds
Narciclasine is structurally related to other isocarbostyril alkaloids such as lycoricidine and lycorine . this compound is approximately 10 and 100 times more potent than lycoricidine and lycorine, respectively, in terms of cytotoxicity towards primary effusion lymphoma . Other similar compounds include pancratistatin, which also exhibits antitumor activity . This compound’s unique ability to inhibit topoisomerase I and modulate specific signaling pathways distinguishes it from these related compounds .
Properties
IUPAC Name |
(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZURSABQIKGB-AEKGRLRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183677 | |
Record name | Narciclasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29477-83-6 | |
Record name | Narciclasine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29477-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Narciclasine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narciclasine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Narciclasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Narciclasin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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